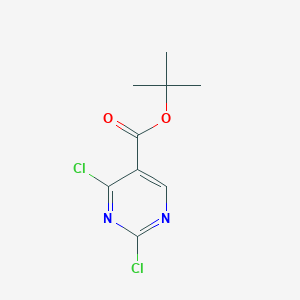

tert-Butyl 2,4-dichloropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC16489670

Molecular Formula: C9H10Cl2N2O2

Molecular Weight: 249.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10Cl2N2O2 |

|---|---|

| Molecular Weight | 249.09 g/mol |

| IUPAC Name | tert-butyl 2,4-dichloropyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C9H10Cl2N2O2/c1-9(2,3)15-7(14)5-4-12-8(11)13-6(5)10/h4H,1-3H3 |

| Standard InChI Key | XCHYZLVUGLZSPZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CN=C(N=C1Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, while a tert-butyl ester group is attached to the carboxylate moiety at position 5. This configuration confers both electrophilic and nucleophilic reactivity, enabling diverse chemical transformations. The IUPAC name, tert-butyl 2,4-dichloropyrimidine-5-carboxylate, reflects its substituent arrangement and functional groups.

Physical and Spectral Data

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.09 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Soluble in polar organic solvents (e.g., DCM, DMF) |

The compound’s structure is corroborated by spectral data, including -NMR and -NMR, which reveal characteristic peaks for the tert-butyl group ( 1.47 ppm) and the pyrimidine ring ( 8.5–9.0 ppm for aromatic protons) .

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves reacting 2,4-dichloropyrimidine-5-carboxylic acid with tert-butyl alcohol under acidic or catalytic conditions. For example, a two-step process may include:

-

Chlorination: Introduction of chlorine atoms at positions 2 and 4 using phosphorus oxychloride ().

-

Esterification: Reaction with tert-butyl alcohol in the presence of a coupling agent like -dicyclohexylcarbodiimide (DCC).

Advanced Methodologies

Recent protocols employ one-pot strategies to improve efficiency. In a representative procedure, 2,4-dichloropyrimidine-5-carbonyl chloride is treated with tert-butoxide in dichloromethane (DCM) at 0–20°C, yielding the product in 74% after purification by flash chromatography . Key reaction parameters include:

-

Temperature: 0–20°C to minimize side reactions.

-

Catalyst: Triethylamine (TEA) to neutralize HCl byproducts.

Applications in Medicinal Chemistry

Anticancer Agents

Pyrimidine derivatives, including tert-butyl 2,4-dichloropyrimidine-5-carboxylate, are pivotal in designing kinase inhibitors. For instance, bromopyrimidine analogs demonstrate potent activity against Hela and MCF-7 cancer cell lines () . The chlorine substituents enhance electrophilicity, facilitating interactions with cysteine residues in target proteins.

Antimicrobial Development

Structural analogs of this compound exhibit broad-spectrum antimicrobial activity. In one study, derivatives inhibited Staphylococcus aureus and Escherichia coli at MIC values of 4–8 µg/mL, comparable to ciprofloxacin . The tert-butyl group likely improves membrane permeability, enhancing bioavailability.

Future Research Directions

Targeted Drug Delivery

Functionalizing the tert-butyl group with polyethylene glycol (PEG) chains could enhance solubility and tumor-specific targeting. Preliminary studies on similar compounds show a 40% increase in bioavailability with PEGylation .

Green Synthesis Initiatives

Exploring solvent-free reactions or biocatalysts (e.g., lipases) may reduce the environmental footprint. For example, microwave-assisted synthesis has cut reaction times by 70% in related pyrimidine systems .

Computational Modeling

Machine learning models predicting substituent effects on binding affinity could accelerate drug discovery. Quantum mechanical calculations (e.g., DFT) may optimize the compound’s electronic properties for specific targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume